Methyl 3-cyclopropyl-3-hydroxy-propanoate
Description
Contextual Significance of Methyl 3-Cyclopropyl-3-Hydroxy-Propanoate as a Building Block in Complex Molecule Synthesis
The incorporation of a cyclopropane (B1198618) ring into a molecule can significantly influence its biological activity. The strained three-membered ring can enhance metabolic stability and improve binding affinity to biological targets. This makes cyclopropane-containing compounds highly sought after in drug discovery. While direct examples of the use of this compound in the synthesis of specific complex molecules are not extensively documented in publicly available literature, the broader class of cyclopropyl-β-hydroxy esters is recognized for its potential. For instance, related structures such as (S)-Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate are investigated in the context of medicinal chemistry. appretech.comcymitquimica.com
The β-hydroxy ester functionality provides a versatile handle for a variety of chemical transformations. The hydroxyl group can be further functionalized, oxidized to a ketone, or eliminated to form an α,β-unsaturated ester. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or converted to an amide. The inherent chirality at the C-3 position, bearing the hydroxyl and cyclopropyl (B3062369) groups, makes it a valuable chiral synthon for the enantioselective synthesis of complex targets.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 306773-94-4 | C₇H₁₂O₃ | 144.17 |
| (S)-Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate | 1142223-08-2 | C₁₃H₁₆O₃ | 220.27 |
| Methyl 3-cyclopropyl-3-oxopropionate | 32249-35-7 | C₇H₁₀O₃ | 142.15 |
This table presents a comparison of the target compound with structurally related molecules, highlighting variations in their chemical formulas and molecular weights.
Historical Development of Synthetic Methodologies for β-Hydroxy Esters and Cyclopropane Derivatives in Research
The synthesis of both β-hydroxy esters and cyclopropane derivatives has a rich history in organic chemistry, with methodologies evolving from classical reactions to highly sophisticated and stereoselective modern techniques.
The preparation of β-hydroxy esters has traditionally been dominated by the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. Another cornerstone is the aldol (B89426) condensation , where an enolate reacts with a carbonyl compound. The development of asymmetric versions of these reactions, using chiral auxiliaries or catalysts, has been a major focus of research over the past few decades, allowing for the synthesis of enantiomerically pure β-hydroxy esters. More recent methods include the asymmetric reduction of β-keto esters using chiral catalysts or biocatalytic approaches. rsc.org
The synthesis of cyclopropanes dates back to the work of August Freund in 1881, who prepared cyclopropane gas via the intramolecular cyclization of 1,3-dibromopropane (B121459) with sodium. A significant advancement came in 1958 with the development of the Simmons-Smith reaction , which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple to cyclopropanate alkenes. The Corey-Chaykovsky reaction , employing sulfur ylides, provides another powerful method for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds. nih.gov Modern research has focused on the development of catalytic and stereoselective cyclopropanation reactions, often employing transition metal catalysts.
The synthesis of a molecule like this compound would likely draw from these historical precedents, potentially involving a Reformatsky or aldol-type reaction with cyclopropanecarboxaldehyde (B31225), or the asymmetric reduction of the corresponding β-keto ester, Methyl 3-cyclopropyl-3-oxopropionate.
Overview of Current Research Trajectories and Challenges Associated with this compound
Current research involving structures similar to this compound is largely driven by the pursuit of novel bioactive molecules. The development of stereoselective synthetic routes to access enantiomerically pure forms of this and related compounds is a key area of investigation. This is crucial as the biological activity of chiral molecules is often dependent on their stereochemistry.
A significant challenge in the synthesis of this compound lies in the stereocontrolled construction of the C-3 stereocenter. Achieving high diastereoselectivity and enantioselectivity in the addition of a cyclopropyl nucleophile to a glyoxylate (B1226380) derivative or in the reduction of a β-keto ester precursor can be difficult. The development of efficient and selective catalysts for these transformations remains an active area of research.
Another challenge is the potential for ring-opening reactions of the cyclopropane moiety under certain reaction conditions. The inherent strain of the three-membered ring makes it susceptible to cleavage by various reagents, which can lead to undesired side products. Therefore, careful selection of reaction conditions is necessary to preserve the cyclopropyl group throughout a synthetic sequence.
The market for related compounds like Methyl 3-cyclopropyl-3-oxopropionate is driven by its use in the synthesis of pharmaceutical intermediates, suggesting a similar trajectory for the title compound. datamarketview.com As research continues to uncover the potential of cyclopropane-containing building blocks in medicinal chemistry and materials science, the demand for versatile and stereochemically defined synthons like this compound is likely to grow.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-3-hydroxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)4-6(8)5-2-3-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
AHZTZDNJDVAMPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Cyclopropyl 3 Hydroxy Propanoate
Stereoselective and Enantioselective Approaches to Methyl 3-Cyclopropyl-3-Hydroxy-Propanoate
The quest for stereochemically pure this compound has led to the exploration of several synthetic routes, including those that employ chiral auxiliaries to direct diastereoselectivity and those that utilize catalytic amounts of chiral molecules to induce enantioselectivity.
Diastereoselective strategies are foundational in asymmetric synthesis, often relying on the temporary incorporation of a chiral moiety to influence the stereochemical course of a reaction.
Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate. The steric and electronic properties of the auxiliary then guide the approach of a reagent to one of the prochiral faces, leading to the preferential formation of one diastereomer.
A notable strategy applicable to the synthesis of related structures involves the use of chiral auxiliaries in aldol-type reactions. For instance, the reaction of a boron enolate of an N-acyl oxazolidinone, a commonly used chiral auxiliary, with an α,β-unsaturated aldehyde can proceed with high diastereoselectivity. bath.ac.ukrsc.org While not directly demonstrated for cyclopropanecarboxaldehyde (B31225) and a methyl acetate (B1210297) equivalent, this principle is highly relevant. In a conceptual application, the enolate of a methyl propanoate equivalent bearing a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, would react with cyclopropanecarboxaldehyde. The chiral auxiliary would direct the facial attack on the aldehyde, leading to a diastereomerically enriched product. After the reaction, the auxiliary can be cleaved to yield the desired chiral β-hydroxy ester.
Another powerful chiral auxiliary that has been employed in the diastereoselective reduction of β-oxo esters is (-)-8-phenylmenthol. acs.org This auxiliary can be attached to the keto-ester precursor, Methyl 3-cyclopropyl-3-oxopropanoate, and subsequent reduction of the ketone would proceed under the stereodirecting influence of the bulky phenylmenthyl group, leading to a high diastereomeric excess of the corresponding hydroxy ester.
| Chiral Auxiliary | Reactant | Reagent/Conditions | Diastereomeric Excess (de) |
| (-)-8-Phenylmenthol | β-Oxo ester | Reducing Agent (e.g., L-Selectride) | High (expected) |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated Aldehyde | Boron enolate / Lewis Acid | High (reported for related systems) bath.ac.ukrsc.org |
This table presents conceptually applicable chiral auxiliaries based on reported methodologies for similar transformations.
In substrate-controlled reactions, a pre-existing chiral center within the substrate molecule dictates the stereochemical outcome of a subsequent reaction. A clever application of this concept is the "temporary stereocentre approach." bath.ac.ukrsc.org In this methodology, an initial asymmetric reaction, such as an aldol (B89426) addition using a chiral auxiliary, is used to install a temporary stereocenter. This newly formed stereocenter then directs a subsequent diastereoselective reaction.
For a molecule like this compound, a potential substrate-controlled strategy could involve the stereoselective reduction of the corresponding keto-ester, Methyl 3-cyclopropyl-3-oxopropanoate, where a chiral element is already present in the molecule, separate from a removable auxiliary. However, a more direct example of substrate control is observed in the directed cyclopropanation of allylic alcohols. In a related synthesis, the hydroxyl group of a syn-aldol product has been shown to direct the diastereoselective cyclopropanation of an adjacent double bond. bath.ac.ukrsc.org This principle highlights the powerful directing effect of a hydroxyl group in close proximity to the reacting center.
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for asymmetric aldol reactions. youtube.com The reaction proceeds through an enamine intermediate formed between the ketone or aldehyde donor and the catalyst. The chiral environment of the catalyst then directs the enantioselective addition to the acceptor aldehyde.
In the context of synthesizing this compound, an organocatalytic aldol reaction between cyclopropanecarboxaldehyde and a suitable methyl acetate equivalent could be envisioned. A chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether, would facilitate the formation of a nucleophilic enamine from the methyl acetate equivalent, which would then add to the cyclopropanecarboxaldehyde with high enantioselectivity. While specific examples for this exact transformation are not prevalent in the literature, the general applicability of organocatalyzed aldol reactions suggests this is a viable and promising route. thieme-connect.de
| Organocatalyst | Reactants | Typical Conditions | Enantiomeric Excess (ee) |
| Proline-derivatives (e.g., Diarylprolinol silyl ether) | Aldehyde + Ketone/Aldehyde | Organic Solvent, Room Temperature | High (reported for various substrates) youtube.com |
| Takemoto thiourea (B124793) catalyst | Malonamate + Nitrosoarene | Toluene, 0 °C | Up to 90% (for nitroso aldol reaction) nih.gov |
This table showcases representative organocatalytic systems and their reported performance in related asymmetric reactions.
Transition metal complexes with chiral ligands are highly effective catalysts for a variety of asymmetric transformations, including hydrogenation, which is a key method for the synthesis of chiral alcohols from ketones. The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a well-established and efficient process.
For the synthesis of this compound, the precursor, Methyl 3-cyclopropyl-3-oxopropanoate, can be subjected to asymmetric hydrogenation. Chiral ruthenium and iridium complexes bearing ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues are known to be highly effective for this transformation, often providing excellent enantioselectivities. For instance, iridium complexes with chiral N,P-ligands have been successfully used in the asymmetric hydrogenation of cyclic ene-carbamates to produce chiral amines with high enantiomeric excess. acs.org A similar catalytic system could be adapted for the reduction of the cyclopropyl (B3062369) keto-ester.
Furthermore, biocatalysis offers a green and highly selective alternative. Enzymes such as ketoreductases (KREDs) can reduce β-keto esters with exceptional enantioselectivity. rsc.org By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the corresponding β-hydroxy ester can be obtained. The use of whole-cell biocatalysts or immobilized enzymes further enhances the practicality of this approach for industrial applications.
| Catalyst System | Substrate | Typical Conditions | Enantiomeric Excess (ee) |
| Ru-BINAP or Ir-N,P Ligand Complexes | β-Keto ester | H₂, Pressure, Solvent | >90% (reported for various β-keto esters) |
| Ketoreductase (KRED) | β-Keto ester | Aqueous buffer, Cofactor regeneration system | >99% (reported for various β-keto esters) rsc.org |
This table provides examples of metal-catalyzed and biocatalytic systems for the asymmetric reduction of β-keto esters.
Enantioselective Catalytic Methods for this compound
Novel Reaction Pathways for the Preparation of this compound
Traditional methods for the synthesis of β-hydroxy esters often involve multi-step sequences. However, recent advancements have led to more direct and innovative routes, including chemoenzymatic and multi-component strategies.
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach to producing enantiomerically pure compounds. nih.gov Biocatalysis, particularly through the use of lipases, is a well-established method for the kinetic resolution of racemic alcohols and esters. nih.gov
In the context of this compound, a chemoenzymatic strategy would typically involve the initial synthesis of the racemic compound, followed by enzymatic resolution. The racemic mixture of this compound can be subjected to lipase-catalyzed transesterification or hydrolysis. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PCL), exhibit high enantioselectivity in such resolutions. wikipedia.orgnih.gov For instance, in a transesterification reaction, one enantiomer of the hydroxy ester is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of such resolutions is often high, with the potential to achieve excellent enantiomeric excess (ee) for both the product and the remaining substrate. nih.govnih.gov
The choice of solvent and acyl donor is crucial for optimizing the reaction rate and enantioselectivity. Non-polar organic solvents like hexane (B92381) or greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are commonly employed. nih.gov The data below illustrates typical outcomes for the kinetic resolution of similar β-hydroxy esters using various lipases.
| Enzyme Source | Reaction Type | Acyl Donor/Solvent | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate |
| Pseudomonas cepacia Lipase (B570770) (PCL) | Hydrolysis | Water/Toluene | >95% | >95% |
| Candida antarctica Lipase B (CAL-B) | Transesterification | Vinyl acetate/Hexane | >99% | >99% |
| Pseudomonas fluorescens Lipase | Transesterification | Isopropenyl acetate/DIPE | >98% | >99% |
This table presents representative data for the kinetic resolution of β-hydroxy esters, demonstrating the high selectivity achievable with lipase catalysis. DIPE refers to diisopropyl ether.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly desirable due to their high atom economy and procedural simplicity. acs.org While a specific MCR for the direct synthesis of this compound is not prominently reported, analogous reactions provide a blueprint for its potential one-pot synthesis.
A plausible MCR approach could involve a Reformatsky-type reaction. The classical Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. researchgate.netbyjus.comnumberanalytics.com This reaction is advantageous as the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can lead to side reactions with the ester functionality. wikipedia.org
A one-pot, multi-component variant could be envisioned where cyclopropanecarboxaldehyde, a methyl haloacetate (e.g., methyl bromoacetate), and a reducing agent like zinc are combined. The reaction would proceed through the in-situ formation of a zinc enolate from the methyl haloacetate, which then adds to the carbonyl group of cyclopropanecarboxaldehyde.
Proposed Multi-Component Reformatsky Reaction:
Component 1: Cyclopropanecarboxaldehyde
Component 2: Methyl bromoacetate (B1195939)
Component 3: Activated Zinc
Solvent: Tetrahydrofuran (THF) or Diethyl ether
This approach would directly yield the target molecule, this compound, in a single synthetic step, thereby significantly improving efficiency over traditional linear syntheses.
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by considering these principles.
Atom Economy and E-Factor:
Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. chembam.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. Addition reactions, such as the proposed multi-component Reformatsky reaction, generally have high atom economy. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.
The Environmental Factor (E-Factor) is another green metric, defined as the mass ratio of waste to the desired product. chembam.com A lower E-Factor indicates a more environmentally friendly process. The synthesis of pharmaceuticals and fine chemicals traditionally has high E-Factors, often ranging from 25 to over 100. chembam.com
| Synthetic Route | Theoretical Atom Economy (%) | Estimated E-Factor |
| Multi-step linear synthesis | < 50% | > 50 |
| Chemoenzymatic (Resolution step) | High for enzymatic step, lower overall | 10 - 40 |
| Multi-component Reformatsky | ~100% | < 10 |
This table provides a comparative analysis of different synthetic strategies based on green chemistry metrics.
Sustainable Routes:
A truly sustainable synthesis of this compound would incorporate several green chemistry principles:
Use of Renewable Feedstocks: While the direct synthesis from renewable sources is challenging, the use of bio-derived solvents and reagents can improve the sustainability profile.
Catalysis: The use of catalytic methods, such as the biocatalytic resolution with lipases or the use of recyclable metal catalysts in the Reformatsky reaction, is preferable to stoichiometric reagents. rsc.org Recent research has focused on developing recyclable organocatalysts for various transformations. acs.org
Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with enzymatic reactions, reduces energy consumption. nih.gov Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. rsc.org
Safer Solvents: Replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of sustainable synthesis. nih.gov
By integrating these principles, the synthesis of this compound can be shifted towards more environmentally benign and economically viable processes.
Chemical Reactivity and Transformations of Methyl 3 Cyclopropyl 3 Hydroxy Propanoate
Reactions of the Hydroxyl Group in Methyl 3-cyclopropyl-3-hydroxy-propanoate
The secondary hydroxyl group is a versatile functional handle for a variety of chemical modifications, including derivatization, oxidation, and participation in cyclization reactions.
The hydroxyl group of this compound can readily undergo esterification with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding esters. nih.gov Similarly, etherification can be achieved by treating the compound with an alkyl halide in the presence of a strong base, like sodium hydride, to deprotonate the hydroxyl group and form an alkoxide intermediate, which then undergoes nucleophilic substitution. These reactions are fundamental in the synthesis of derivatives with modified properties.
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
| Esterification | Acetyl chloride, Pyridine | Methyl 3-acetoxy-3-cyclopropylpropanoate |
| Etherification | Methyl iodide, Sodium hydride | Methyl 3-cyclopropyl-3-methoxypropanoate |
The secondary alcohol in this compound can be oxidized to the corresponding ketone, Methyl 3-cyclopropyl-3-oxopropanoate. chemicalbook.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and reaction conditions. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). organic-chemistry.orgorganic-chemistry.org The selection of a mild oxidizing agent is crucial to prevent over-oxidation or side reactions involving the cyclopropyl (B3062369) group. For instance, the use of a nitroxyl (B88944) radical catalyst like TEMPO in conjunction with a co-oxidant can provide a highly selective oxidation to the ketone under mild conditions. organic-chemistry.org
Table 2: Common Oxidation Reactions of Secondary Alcohols
| Reagent System | Description |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Mild conditions, suitable for sensitive substrates. |
| Dess-Martin Periodinane (DMP) | Mild, selective, and avoids toxic chromium reagents. |
| Pyridinium Chlorochromate (PCC) | Effective for oxidation to aldehydes and ketones. |
| TEMPO/Co-oxidant | Catalytic and highly selective for primary and secondary alcohols. organic-chemistry.org |
The presence of both a hydroxyl group and an ester functionality within the same molecule allows for the possibility of intramolecular cyclization to form lactones (cyclic esters). Under acidic or basic conditions, the hydroxyl group can act as a nucleophile, attacking the carbonyl carbon of the ester. While the formation of a four-membered lactone (a β-lactone) from a β-hydroxy ester is possible, it is often challenging due to ring strain. However, under specific catalytic conditions or through activation of the ester group, this transformation can be facilitated.
More commonly, the ester can first be hydrolyzed to the corresponding carboxylic acid, 5-cyclopropyl-5-hydroxy-pentanoic acid. This hydroxy acid can then undergo intramolecular esterification (lactonization) to form a more stable six-membered δ-lactone. youtube.com This reaction is typically promoted by acid catalysis and removal of water to drive the equilibrium towards the cyclic product.
Transformations of the Ester Moiety in this compound
The methyl ester group is susceptible to a range of nucleophilic acyl substitution reactions, providing a gateway to other important functional groups.
Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is often facilitated by using a large excess of the new alcohol.
Hydrolysis of the ester to the corresponding carboxylic acid, 3-cyclopropyl-3-hydroxy-propanoic acid, can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk
Base-promoted hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide. libretexts.orglibretexts.org The reaction yields the salt of the carboxylic acid (a carboxylate), which can then be protonated with a strong acid in a subsequent step to afford the free carboxylic acid.
The ester group of this compound can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. This reaction, known as aminolysis, typically requires heating and may be slow. A more common approach to synthesizing amides is to first convert the ester to the carboxylic acid via hydrolysis, followed by activation of the carboxylic acid (e.g., to an acyl chloride) and subsequent reaction with an amine.
Other strong nucleophiles, such as Grignard reagents, can add to the ester carbonyl. This reaction typically involves the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol, with the hydroxyl group at the 3-position remaining intact.
Reactivity of the Cyclopropyl Ring in this compound
The cyclopropane (B1198618) ring in this compound is characterized by significant ring strain, estimated at approximately 28 kcal/mol. acs.org This inherent strain makes the C-C bonds of the ring susceptible to cleavage under various conditions, including thermal, oxidative, and catalytic activation. acs.orgnih.gov The presence of both an electron-withdrawing ester group and a hydroxyl group on the adjacent carbon atoms significantly influences the reactivity and regioselectivity of ring-opening reactions.
Strain-release is a powerful driving force for the reactions of cyclopropanes. youtube.com In this compound, the cyclopropyl ring can be considered a "donor-acceptor" (D-A) cyclopropane, a class of compounds known for their versatile reactivity. acs.org The ester group acts as an acceptor, while the carbon bearing the hydroxyl group can be considered a donor site. This electronic arrangement polarizes the cyclopropane ring and facilitates its opening.
Ring-opening reactions can proceed through various mechanisms, including electrophilic attack, nucleophilic attack, and radical pathways. youtube.com The regioselectivity of these reactions—that is, which C-C bond of the cyclopropane is cleaved—is determined by the nature of the reagents and the electronic properties of the substituents. In the case of this compound, the bond between the carbon atom bearing the ester and the adjacent, unsubstituted carbon is often the most likely to break due to the stabilizing effect of the ester on a potential carbanion or radical intermediate.
For instance, in reactions involving electrophilic attack, the electrophile is likely to add to the carbon atom that can best stabilize the resulting positive charge. The hydroxyl group can play a complex role, either by directing the attack through its electron-donating inductive effect or by participating in the reaction itself.
An illustrative example of regioselective ring-opening can be found in the 1,3-halochalcogenation of cyclopropane dicarboxylates, which are structurally related to the target molecule. In these reactions, the ring is opened by the addition of a halogen and a chalcogen across the 1,3-positions. acs.org The table below summarizes the regioselective 1,3-chlorosulfenation of various donor-acceptor cyclopropanes, demonstrating the influence of the donor and acceptor groups on the outcome of the reaction.
| Donor (R¹) | Acceptor (R²) | Product | Yield (%) |
|---|---|---|---|
| Phthalimide | CO₂Et | 4a | 85 |
| Succinimide | CO₂Et | 4b | 74 |
| Phenoxy | CO₂Et | 4c | 51 |
Data sourced from Organic Letters, 2017, 19 (1), pp 130–133. acs.org
Beyond ring-opening, the cyclopropyl moiety in this compound can undergo modifications that leave the three-membered ring intact. These reactions typically involve the activation of C-H bonds on the cyclopropane ring or the participation of the existing functional groups to direct further reactions.
Enantioselective Michael Initiated Ring Closure (MIRC) reactions represent a powerful strategy for the synthesis of highly functionalized cyclopropanes. nbinno.com While this is a synthetic method, the principles can be applied in reverse to consider potential retro-synthetic pathways or further functionalization.
The functionalization of cyclopropanes can also be achieved through radical reactions. For example, the use of photoredox catalysis has enabled a variety of cyclopropane ring-opening reactions under mild conditions. acs.org These methods could potentially be adapted for the functionalization of the cyclopropyl ring in this compound, for instance, by introducing new substituents onto the ring.
The following table presents examples of cyclopropane functionalization through catalytic methods, which could be conceptually applied to a molecule like this compound.
| Reaction Type | Catalyst | Substrate | Product | Key Feature |
|---|---|---|---|---|
| 1,3-Difluorination | Aryl Iodide | Aryl-cyclopropane | 1,3-Difluoroalkane | Catalytic ring-opening oxidation |
| [3+2] Cycloaddition | Chiral PTC | Coumarin & Bromomalonate | Cyclopropa[c]coumarin | Enantioselective cyclopropanation |
Conceptual examples based on findings from the Journal of the American Chemical Society and RSC Advances. nbinno.com
Complex Reaction Sequences and Cascade Reactions Involving this compound
The unique combination of functional groups in this compound makes it an ideal candidate for participation in complex reaction sequences and cascade reactions. Cascade reactions, where a single set of reagents and conditions leads to the formation of multiple chemical bonds in a single operation, are highly efficient in organic synthesis.
NaOH-promoted chemoselective cascade cyclizations of cyclopropyl esters with unsaturated imines have been developed to produce bioactive cyclopenta[c]pyridine derivatives. chigroup.sitefigshare.comnih.gov In these reactions, the δ-carbon of the cyclopropyl ester is activated as a nucleophile, initiating a cascade of events that includes ring-opening and subsequent cyclization. chigroup.sitefigshare.comnih.gov The presence of a hydroxyl group in this compound could potentially influence the course of such a cascade, for example, by acting as an internal nucleophile or by altering the electronic properties of the cyclopropyl ring.
The table below outlines the scope of a NaOH-promoted cascade cyclization between various cyclopropyl esters and an unsaturated imine, highlighting the yields and diastereoselectivities achieved.
| Cyclopropyl Ester (R group) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 4-Nitrophenyl | 3a | 95 | >20:1 |
| 4-Methoxyphenyl | 3b | 61 | >20:1 |
| Methyl | 3c | Trace | - |
Data sourced from Organic Letters, 2019, 21 (17), pp 6624–6627. chigroup.sitefigshare.comnih.gov
Furthermore, Lewis acid-promoted cascade reactions of ω-hydroxy cyclopropenes have been shown to provide access to complex cyclic ethers and oxaspirolactones. rsc.org This suggests that the hydroxyl group in this compound could be strategically employed in similar Lewis acid-catalyzed cascades, leading to the formation of intricate molecular architectures.
Advanced Structural Analysis and Spectroscopic Applications for Elucidating Stereochemical and Conformational Aspects
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, which encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is fundamental in the study of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. The resulting spectra are exquisitely sensitive to the molecule's three-dimensional structure, making them powerful tools for determining enantiomeric purity and assigning the absolute configuration of stereocenters.
The determination of enantiomeric excess (e.e.) is a critical aspect of asymmetric synthesis and the characterization of chiral compounds. Chiroptical methods can provide a direct measure of enantiomeric purity. In a typical application, the CD spectrum of an enantiomerically enriched sample is compared to that of the pure enantiomer. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a precise calculation of the e.e. For methyl 3-cyclopropyl-3-hydroxy-propanoate, this would involve obtaining the CD spectrum and comparing its intensity to a standard to quantify the enantiomeric composition.
Assigning the absolute configuration, i.e., whether the stereocenter is (R) or (S), is a more complex endeavor that often involves a combination of experimental measurements and theoretical calculations. One established approach is the comparison of the experimental CD spectrum with the theoretically calculated spectrum for a known configuration. For instance, the absolute configuration of a chiral molecule can be determined by comparing its experimental chiroptical data with that of a known compound with a similar chromophore and stereogenic center.
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignments and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. While standard 1H and 13C NMR are used for determining the basic connectivity of atoms, advanced NMR techniques provide through-space and through-bond correlations that are invaluable for stereochemical and conformational analysis.
For this compound, techniques such as the Nuclear Overhauser Effect (NOE) are particularly insightful. NOE experiments, including NOESY and ROESY, detect the transfer of magnetization between protons that are close in space, typically within 5 Å. By identifying which protons are spatially proximate, it is possible to deduce the relative stereochemistry and preferred conformations of the molecule. For example, in one of the diastereomers of a related cyclopropyl (B3062369) ester, NOE experiments can confirm the trans relationship between substituents on the cyclopropane (B1198618) ring by observing the spatial proximity of specific protons. nih.gov
In addition to NOE, the use of chiral shift reagents or chiral solvating agents in NMR can be employed to differentiate between enantiomers. These agents form transient diastereomeric complexes with the enantiomers of this compound, leading to a separation of their signals in the NMR spectrum. The integration of these separated signals can then be used to determine the enantiomeric ratio.
Furthermore, the measurement of coupling constants (J-values) can provide information about dihedral angles through the Karplus equation, offering insights into the molecule's conformation. Advanced NMR experiments can also be used to determine scalar couplings between protons and carbons over two or three bonds (2JCH, 3JCH), which can further refine the conformational model of the molecule.
X-ray Crystallography of Crystalline Derivatives of this compound for Definitive Structural Elucidation (if applicable)
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, provided that a suitable single crystal can be obtained. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's solid-state conformation and absolute stereochemistry.
While obtaining a crystal of this compound itself might be challenging due to its potentially low melting point or liquid state at room temperature, the preparation of crystalline derivatives is a common and effective strategy. For instance, derivatization of the hydroxyl group to form a solid ester or urethane (B1682113) can facilitate crystallization.
Computational and Mechanistic Studies of Methyl 3 Cyclopropyl 3 Hydroxy Propanoate
Quantum Chemical Calculations on Molecular Conformation and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are instrumental in elucidating the three-dimensional structure and electronic properties of "Methyl 3-cyclopropyl-3-hydroxy-propanoate."
The conformational landscape of this molecule is primarily defined by the rotation around the C2-C3 and C3-C(cyclopropyl) single bonds. The presence of the hydroxyl and ester groups, along with the cyclopropyl (B3062369) ring, leads to several possible low-energy conformations. Computational methods can predict the relative energies of these conformers. For instance, studies on similar molecules, like 3-cyanophenylboronic acid, have utilized DFT (B3LYP) and HF methods with basis sets such as 6-311++G(d,p) to identify stable conformers based on the orientation of hydroxyl groups. organic-chemistry.org A similar approach for "this compound" would involve mapping the potential energy surface by systematically rotating key dihedral angles to locate energy minima.
Table 1: Representative Theoretical Parameters for a Putative Conformer of this compound
| Parameter | Predicted Value | Significance |
| Relative Energy | Varies | Indicates the stability of different conformers. |
| Dipole Moment | ~2-4 D | Reflects the overall polarity of the molecule. |
| HOMO Energy | ~ -7 to -9 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ 0 to 2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 7 to 9 eV | Correlates with chemical reactivity and stability. |
Note: The values in this table are hypothetical and based on typical ranges for similar organic molecules. Actual values would require specific calculations.
Theoretical Investigations of Reaction Mechanisms and Transition States Involving this compound
"this compound" is a β-hydroxy ester, a class of compounds often synthesized via the Reformatsky reaction. wikipedia.orgpearson.com This reaction involves the addition of an organozinc reagent, derived from an α-halo ester, to a carbonyl compound (in this case, cyclopropyl methyl ketone). pw.live
Theoretical studies can model the entire reaction pathway, from reactants to products, through the identification of transition states. For the Reformatsky reaction, computational models can elucidate the structure of the key six-membered chair-like transition state. wikipedia.org By calculating the activation energies for different pathways, chemists can understand the factors controlling the reaction's feasibility and rate. For example, computational work on the CBS reduction, which also involves a carbonyl compound, has shown that the reaction proceeds through a chair-like transition state to minimize steric repulsion. acs.org
Furthermore, the cyclopropyl group itself can participate in interesting reactions. Theoretical studies on cyclopropyl ketones have explored their ring-opening reactions. nih.govrsc.org Similar computational investigations on "this compound" could predict the likelihood of such rearrangements under different conditions, identifying the transition states and intermediates involved.
Table 2: Key Aspects of a Theoretical Investigation of the Reformatsky Synthesis of this compound
| Stage of Reaction | Computational Focus | Information Gained |
| Reactant Complex | Geometry optimization | Structure of the pre-reaction complex. |
| Transition State | Frequency analysis | Identification of the transition state and calculation of activation energy. |
| Product Complex | Geometry optimization | Structure of the immediate product before workup. |
In Silico Prediction of Stereoselectivity in Synthetic Transformations
The synthesis of "this compound" can lead to chiral centers, making the prediction of stereoselectivity a critical aspect of its study. In silico methods are increasingly used to predict the enantiomeric or diastereomeric excess of a reaction.
For reactions like the asymmetric Reformatsky reaction, chiral ligands are often employed to induce stereoselectivity. nih.gov Computational modeling can be used to build models of the transition states involving the substrate, reagent, and chiral catalyst. By comparing the energies of the transition states leading to the different stereoisomers, the stereochemical outcome of the reaction can be predicted. For instance, in the enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, the interaction between the ketone and a chiral Lewis acid in the enantioselectivity-determining step was crucial. nih.gov
These in silico predictions can guide the selection of the most effective chiral auxiliaries or catalysts, thereby reducing the experimental effort required to develop highly stereoselective syntheses.
Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics
Molecular dynamics (MD) simulations provide a means to study the behavior of "this compound" in a solvent environment over time. nih.gov These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's conformation and reactivity.
For example, MD simulations can model the diffusion of the molecule in different solvents, which is important for understanding reaction kinetics in solution. rsc.org The simulations can also shed light on the stability of intramolecular hydrogen bonds in the presence of protic or aprotic solvents. Studies on other ester-containing molecules have used MD to understand their dynamics and interactions in the bulk state. nih.govulisboa.pt
Applications of Methyl 3 Cyclopropyl 3 Hydroxy Propanoate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Cyclopropane-Containing Natural Products
The cyclopropane (B1198618) motif is a recurring structural element in a diverse array of natural products, often contributing to their biological activity. While direct literature detailing the use of Methyl 3-cyclopropyl-3-hydroxy-propanoate in the total synthesis of specific complex natural products is limited, its structure suggests its potential as a precursor for such molecules. The synthesis of enantiopure cyclopropyl (B3062369) esters from other chiral synthons has been demonstrated as a viable strategy for creating building blocks for natural product synthesis. For instance, the biorenewable chiral synthon (-)-levoglucosenone has been successfully converted to enantiopure cyclopropyl esters. researchgate.net This highlights the general principle of utilizing chiral cyclopropane-containing esters as intermediates in the synthesis of biologically active molecules.
The presence of both a hydroxyl and an ester group in this compound allows for a range of synthetic manipulations. The hydroxyl group can be used to introduce further complexity or to direct subsequent reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These features make it a plausible, though not yet widely documented, precursor for natural products bearing a cyclopropylcarbinol or related substructure.
Building Block for Stereochemically Defined Organic Molecules
The inherent chirality of this compound, particularly its (R)- and (S)-enantiomers, makes it a valuable chiral building block for the synthesis of stereochemically defined organic molecules. sigmaaldrich.com The development of chemoenzymatic strategies has enabled the production of a diverse library of chiral cyclopropane scaffolds, underscoring the importance of such building blocks in medicinal chemistry and drug discovery. researchgate.netbutler.edu
The synthetic utility of related β-hydroxy esters in stereoselective reactions is well-established. For example, the synthesis of (3S)-[3-hydroxy-(E)-prop-1-enyl]cyclopentanone, a versatile chiral synthon for natural products, has been achieved from an easily available chiral starting material. rsc.org This demonstrates the principle of using chiral β-hydroxy carbonyl compounds as synthons for creating stereochemically rich molecules. The cyclopropyl group in this compound adds another layer of structural rigidity and complexity, influencing the stereochemical outcome of subsequent reactions.
Table 1: Examples of Chiral Building Blocks in Stereoselective Synthesis
| Chiral Building Block | Synthetic Application | Reference |
| (-)-Levoglucosenone | Synthesis of enantiopure cyclopropyl esters | researchgate.net |
| (R)-1,2-isopropylideneglyceraldehyde | Synthesis of (3S)-[3-hydroxy-(E)-prop-1-enyl]cyclopentanone | rsc.org |
| (R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate | Chiral synthon | sigmaaldrich.com |
Utility in the Synthesis of Agrochemical Intermediates (Focus on chemical synthesis, not bioactivity)
The cyclopropane ring is a key pharmacophore in a number of agrochemical compounds. While direct application of this compound in the synthesis of specific agrochemicals is not extensively documented, its structural motifs are relevant. The synthesis of various cyclopropyl methyl bromide derivatives from ketones and aldehydes has been explored, indicating the interest in functionalized cyclopropanes for further chemical elaboration, potentially towards agrochemical intermediates. boronmolecular.com
The general importance of chiral cyclopropanes in this field is highlighted by the development of biocatalytic methods to produce enantiopure cyclopropane-containing compounds, which are valuable for creating libraries of molecules for screening in drug and agrochemical discovery. researchgate.net The reactivity of the hydroxyl and ester groups in this compound would allow for its incorporation into larger molecules, a common strategy in the synthesis of active agrochemical ingredients.
Role in the Preparation of Novel Materials and Polymers (Focus on chemical synthesis, not material properties)
The incorporation of cyclopropane units into polymer backbones can significantly influence the material's properties. While there is no specific literature on the polymerization of this compound, research has been conducted on the synthesis of polymers containing cyclopropane groups. For instance, new polymeric products with cyclopropane groups in their macromolecules have been obtained through the catalytic cyclopropanation of syndiotactic 1,2-polybutadiene with diazomethane. appretech.com
Furthermore, cyclopropane monomers have been designed for the preparation of cross-linkable polymers. organic-chemistry.org The synthesis of vinyl cyclopropane and its subsequent polymerization has also been a subject of study. nih.gov The bifunctional nature of this compound, with its hydroxyl and ester groups, presents possibilities for its use as a monomer in step-growth polymerization to create polyesters or polyethers with pendant cyclopropyl groups. These cyclopropyl moieties could then potentially be used for cross-linking or further functionalization of the polymer.
Derivatives and Analogues of Methyl 3 Cyclopropyl 3 Hydroxy Propanoate
Design and Synthesis of Structurally Modified Analogues
The design of analogues of Methyl 3-cyclopropyl-3-hydroxy-propanoate is often guided by the desire to introduce specific electronic or steric properties. A prominent class of such analogues includes those bearing aryl substituents, which can significantly influence the electronic nature of the molecule.
One effective method for the synthesis of aryl-substituted analogues involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.govnih.gov This approach allows for the preparation of a diverse range of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which are structurally related to the target compound. nih.govnih.gov The general synthetic scheme for this method is presented below:
Table 1: Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketone Analogues
| Entry | Aryl Methyl Ketone | (Substituted) Salicylaldehyde | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone | Salicylaldehyde | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 70 |
| 2 | 4'-Methoxyacetophenone | Salicylaldehyde | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 72 |
| 3 | 2'-Methoxyacetophenone | Salicylaldehyde | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 65 |
| 4 | 4'-Fluoroacetophenone | 5-Fluorosalicylaldehyde | (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone | 75 |
Data sourced from Molecules (2020). nih.govnih.gov
This synthetic strategy offers a modular approach to a variety of analogues where both the acyl group and the aryl substituent on the cyclopropane (B1198618) ring can be readily varied.
Comparative Reactivity Studies of this compound Derivatives
The reactivity of derivatives of this compound is profoundly influenced by the nature of the substituents on the cyclopropyl (B3062369) ring and at the 3-position. Nucleophilic substitution reactions at the tertiary carbon center, for instance, proceed through carbocationic intermediates, and the stability of these intermediates dictates the reaction pathway and rate. researchgate.netnih.gov
The presence of electron-donating groups on an aryl substituent at the 3-position can stabilize the cyclopropylcarbinyl cation, facilitating nucleophilic substitution. Conversely, electron-withdrawing groups would be expected to destabilize this intermediate, potentially leading to slower reaction rates or alternative reaction pathways.
Computational studies on related cyclopropylcarbinol systems have shown that the stability of the cyclopropylcarbinyl cation and the potential for rearrangement to homoallylic cations are highly dependent on the substituents. researchgate.net Phenyl-substituted systems, for example, show a greater propensity for rearrangement, which can lead to a loss of stereoselectivity in subsequent reactions. researchgate.net
Table 2: Influence of Substituents on the Reactivity of Cyclopropyl Carbinol Derivatives in Nucleophilic Substitution
| Substituent (R) | Electronic Effect | Expected Influence on Carbocation Stability | Predicted Reactivity Trend |
|---|---|---|---|
| 4-Methoxyphenyl | Electron-donating | Increased stabilization | Faster reaction rate |
| Phenyl | Resonance stabilization | Moderate stabilization | Moderate reaction rate |
| 4-Nitrophenyl | Electron-withdrawing | Decreased stabilization | Slower reaction rate |
Influence of Structural Modifications on Stereochemical Outcomes in Subsequent Transformations
Structural modifications to this compound derivatives have a profound impact on the stereochemical outcome of their reactions. Nucleophilic substitution reactions at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives have been shown to proceed with a high degree of stereocontrol, often resulting in inversion of configuration. nih.govnih.gov
This stereoinvertive outcome is attributed to the formation of a bicyclobutonium intermediate or a closely related bridged carbocation. nih.gov The rigidity of this intermediate dictates that the nucleophile attacks from the face opposite to the departing leaving group, leading to a predictable stereochemical outcome.
The nature of the substituents can influence the stability and geometry of this intermediate, thereby affecting the degree of stereoselectivity. For instance, in the azidation of diversely substituted cyclopropyl carbinol derivatives, electron-rich substituents on the cyclopropane ring generally lead to smooth and highly diastereoselective transformations. nih.gov
Table 3: Diastereoselectivity in the Azidation of Substituted Cyclopropyl Methyl Ethers
| Entry | R4 Substituent | Diastereomeric Ratio (d.r.) |
|---|---|---|
| 1 | 4-Methoxyphenyl | >20:1 |
| 2 | 4-Fluorophenyl | >20:1 |
| 3 | 2-Thienyl | >20:1 |
| 4 | Naphthyl | 19:1 |
Data sourced from Angewandte Chemie International Edition (2022). nih.gov
These findings underscore the critical role that structural modifications play in directing the stereochemical course of reactions involving derivatives of this compound. The ability to control the stereochemistry at this key chiral center is of paramount importance for the application of these compounds in asymmetric synthesis.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enhanced Stereocontrol in Synthesis
The synthesis of methyl 3-cyclopropyl-3-hydroxy-propanoate presents a significant stereochemical challenge, as it contains two adjacent stereocenters. Achieving high diastereoselectivity and enantioselectivity is paramount for its potential applications. Future research will heavily focus on the design and implementation of sophisticated catalytic systems to control these stereochemical outcomes precisely.
Key areas of development include:
Asymmetric Organocatalysis : Chiral organocatalysts, such as diarylprolinols and their silylated derivatives, have proven effective in the enantioselective synthesis of cyclopropanes from α,β-unsaturated aldehydes. chemistryviews.org Similarly, chiral Brønsted bases like cyclopropenimines and phosphoric acids are capable of activating substrates to facilitate highly enantioselective Michael additions and other C-C bond-forming reactions. researchgate.netresearchgate.net Research efforts will likely adapt these catalyst families to the specific steric and electronic demands of the substrates required for synthesizing this compound.
Transition-Metal Catalysis : Catalytic asymmetric cyclopropanation and reactions that form the β-hydroxy ester moiety are well-established fields. An efficient pathway to chiral cyclopropyl (B3062369) nucleoside analogues has been developed using catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions. nih.govresearchgate.net Future work could involve developing novel chiral ligands for metals like rhodium, copper, or palladium to enable highly stereoselective cyclopropanation or designing catalytic systems for the asymmetric aldol (B89426) or Reformatsky-type reactions that generate the β-hydroxy ester stereocenter with precision.
Biocatalysis : Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions. acs.org Engineered enzymes, such as variants of sperm whale myoglobin, have been used for highly diastereo- and enantioselective cyclopropanation reactions. rochester.edu Furthermore, lipases and esterases are widely used for the kinetic resolution of racemic alcohols and esters, while alcohol dehydrogenases can perform stereoselective reductions of keto-esters to afford enantiopure hydroxy esters. acs.orgacs.org Developing a biocatalyst specifically tailored for the synthesis of one or more stereoisomers of this compound is a promising avenue for sustainable production. nih.govnih.gov
Table 1: Comparison of Potential Catalytic Systems for Stereoselective Synthesis
| Catalytic System | Catalyst Example | Target Transformation | Potential Advantages | Key Research Challenge |
|---|---|---|---|---|
| Asymmetric Organocatalysis | Chiral Phosphoric Acids / Diarylprolinols | Asymmetric Cyclopropanation / Michael Addition | Metal-free, high enantioselectivity. researchgate.net | Adapting catalyst for high diastereoselectivity with specific substrates. |
| Transition-Metal Catalysis | (DHQD)2AQN / Chiral Rhodium(II) Carboxylates | Michael-Initiated Ring Closure / Cyclopropanation | High turnover numbers, excellent yields and stereoselectivities. nih.govresearchgate.net | Ligand design for controlling two adjacent stereocenters simultaneously. |
| Biocatalysis | Engineered Myoglobin / Lipase (B570770) / Alcohol Dehydrogenase | Enantioselective Cyclopropanation / Kinetic Resolution / Asymmetric Reduction | Exceptional stereo- and regioselectivity, green reaction conditions. acs.orgrochester.edu | Enzyme discovery or engineering for the specific substrate; overcoming product inhibition. |
Exploration of Unconventional Reactivity Patterns for this compound
The cyclopropylmethyl moiety is not merely a static structural element; it possesses unique electronic properties and inherent ring strain (ca. 115 kJ mol⁻¹) that can be harnessed for novel chemical transformations. psu.edu A key area of future research will be to explore reactivity patterns beyond the standard functional group manipulations of the ester and alcohol.
Radical-Mediated Ring-Opening : The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening rearrangement to the corresponding but-3-enyl radical. psu.edursc.org This reaction is so fast (rate constant kᵣ ≈ 8.6 × 10⁷ s⁻¹ at 298 K) that the cyclopropylmethyl system is often used as a "radical clock" to probe the rates of other radical reactions. wikipedia.orgstackexchange.com For this compound, the generation of a radical at the carbinol center could initiate a ring-opening via β-fission, a process observed in related α-hydroxycyclopropylmethyl radicals. rsc.org This could provide a pathway to linear, functionalized alkenes that would be difficult to access otherwise. beilstein-journals.orgnih.gov
Cationic Rearrangements : The cyclopropylmethyl cation is also prone to rapid rearrangement, readily opening to form an allyl cation. youtube.com Acid-catalyzed dehydration of the tertiary alcohol in this compound could generate such a cation, leading to ring-opened products. Understanding and controlling the regioselectivity of this process could be a fruitful area of investigation.
Transition-Metal-Catalyzed Ring-Opening : Palladium and other transition metals can catalyze the ring-opening of cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org It is conceivable that under the right catalytic conditions, the cyclopropane (B1198618) ring in this compound could be activated towards a similar stereoselective ring-opening, providing access to different classes of acyclic products.
Table 2: Potential Unconventional Reactions
| Reaction Type | Key Intermediate | Driving Force | Potential Product Class |
|---|---|---|---|
| Radical Ring-Opening | Cyclopropylmethyl Radical | Relief of ring strain. stackexchange.com | Functionalized homoallylic alcohols/esters. |
| Cationic Rearrangement | Cyclopropylmethyl Cation | Relief of ring strain, formation of stable allyl cation. youtube.com | Allylic alcohols/esters. |
| Pd-Catalyzed Ring-Opening | Palladacycle Intermediate | Oxidative addition and β-carbon elimination. rsc.org | Unsaturated linear esters. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling data-driven approaches to reaction discovery and optimization. researchgate.net For a molecule like this compound, these computational tools offer powerful new capabilities.
Predictive Modeling for Stereoselectivity : One of the most significant challenges in asymmetric catalysis is the trial-and-error nature of finding the optimal catalyst and conditions. arxiv.org ML models can be trained on existing reaction data to quantitatively predict the stereoselectivity (both ee and dr) of a given transformation. researchgate.netarxiv.orgresearchgate.net By inputting features of the substrate, catalyst, and solvent, these models can screen thousands of potential combinations in silico, dramatically accelerating the discovery of effective synthetic routes. scite.ai
Computational Catalyst Design : Beyond screening known catalysts, AI can aid in the de novo design of new catalytic structures. By combining quantum mechanical calculations (like DFT) with ML, researchers can build models that correlate a catalyst's structure with its predicted activity and selectivity. rsc.orgnih.govethz.ch This allows for the rational design of catalysts specifically tailored for challenging transformations, such as the stereocontrolled synthesis of the target molecule.
Automated Synthesis Planning : Retrosynthesis, the process of planning a synthesis backwards from the target molecule, can be augmented by AI. youtube.com Programs can analyze vast reaction databases to propose novel and efficient synthetic routes that might not be obvious to a human chemist. digitellinc.comnih.gov This can lead to more efficient, cost-effective, and innovative ways to produce this compound. nih.gov
Table 3: Applications of AI/ML in Synthesis of this compound
| AI/ML Application | Problem Solved | Potential Impact |
|---|---|---|
| Stereoselectivity Prediction | Time-consuming empirical optimization of asymmetric reactions. arxiv.org | Rapid identification of optimal catalysts and conditions, reducing experimental cost and time. arxiv.org |
| Computational Catalyst Design | Discovery of novel, highly effective catalysts. | Access to catalysts with superior activity and selectivity than currently available. nih.gov |
| Automated Retrosynthesis | Identification of the most efficient synthetic pathway. | Discovery of shorter, higher-yielding, or more sustainable routes to the target compound. youtube.comnih.gov |
Sustainable and Scalable Production Methodologies for Industrial Applications
For this compound to be viable for any large-scale application, its production must be both scalable and sustainable. Future research will need to move beyond laboratory-scale syntheses and focus on methods amenable to industrial production.
Biocatalytic Processes : As mentioned, biocatalysis is a cornerstone of green chemistry. nih.gov Utilizing whole-cell biocatalysts or immobilized enzymes can lead to processes with high efficiency, reduced waste, and operation under mild conditions (ambient temperature and pressure, aqueous media). nih.gov Designing a multi-enzyme cascade reaction in a single pot to convert simple starting materials directly to the final product represents a significant but highly rewarding goal.
Flow Chemistry : Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the ability to safely handle hazardous intermediates. syrris.com For example, the generation and use of unstable or explosive reagents like diazo compounds for cyclopropanation can be managed much more safely in a flow reactor where only small quantities are present at any given time. rsc.orgresearchgate.net Flow systems can be readily scaled by extending operation time or "numbering up" (running multiple reactors in parallel), making them ideal for industrial production. chemistryviews.orgacs.org
Table 4: Comparison of Production Methodologies
| Methodology | Key Features | Advantages for Scalability | Sustainability Aspect |
|---|---|---|---|
| Traditional Batch Chemistry | Reactions performed in large, single vessels. | Well-established infrastructure in the chemical industry. | Often requires significant solvent volumes and can have safety issues with exothermic reactions. |
| Biocatalysis | Use of enzymes or whole cells as catalysts. acs.org | Can be run in large fermenters; catalyst can be recycled (if immobilized). | Uses renewable resources, operates in mild/aqueous conditions, generates biodegradable waste. nih.gov |
| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. syrris.com | Superior process control, enhanced safety, easy to scale, potential for automation. chemistryviews.orgacs.org | Often reduces solvent use, improves energy efficiency, and minimizes waste. |
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-cyclopropyl-3-hydroxy-propanoate in a laboratory setting?
- Methodological Answer: Synthesis typically involves esterification of 3-cyclopropyl-3-hydroxypropanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Cyclopropane ring formation can be achieved via cyclopropanation of α,β-unsaturated esters using reagents like diazomethane or Simmons-Smith reagents. Intermediate hydroxylation may require oxidative or enzymatic methods. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via ¹H NMR for ester methyl group detection (~3.6 ppm) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., cyclopropyl protons at 0.5–1.5 ppm, hydroxyl protons as broad singlets) and carbon frameworks.
- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₁₂O₃, exact mass 156.0786).
- X-ray Crystallography : Use SHELXL for resolving stereochemistry if single crystals are obtained.
Q. What are the key safety considerations when handling this compound in laboratory experiments?
- Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Keep in a cool, dry place away from oxidizers; label containers with hazard warnings (H302: harmful if swallowed) .
- Waste Disposal : Segregate waste and collaborate with certified facilities for proper disposal .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer:
- Density Functional Theory (DFT) : Model reaction pathways (e.g., ester hydrolysis or cyclopropane ring opening) using Gaussian or ORCA. Optimize transition states and compare activation energies.
- NMR Prediction Tools : Match computed chemical shifts (via ACD/Labs or NIST WebBook ) with experimental data to validate intermediates.
- QSAR Modeling : Assess bioactivity by correlating electronic descriptors (e.g., logP, dipole moments) with experimental enzyme inhibition data .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s properties?
- Methodological Answer:
- Cross-Validation : Compare X-ray crystallographic data (SHELXL-refined ) with NMR/IR results to confirm stereochemical assignments.
- Parameter Optimization : Re-evaluate computational settings (e.g., solvent models in COSMO-RS, basis sets like 6-311++G(d,p)) to align with experimental conditions.
- Artifact Identification : Check for impurities via HPLC-MS and consult spectral databases (NIST ) to rule out contamination.
Q. How can the cyclopropyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer:
- Kinetic Studies : Perform pH-dependent degradation assays (1–14) using UV-Vis spectroscopy to track ester hydrolysis.
- Computational pKa Prediction : Use MarvinSketch or SPARC to estimate hydroxyl group acidity.
- Structural Analysis : Compare stability trends with analogues lacking the cyclopropyl group (e.g., methyl 3-hydroxypropanoate) to isolate steric/electronic effects .
Data Analysis & Experimental Design
Q. How to design an experiment to study the metabolic pathways involving this compound in bacterial systems?
- Methodological Answer:
- Isotopic Labeling : Synthesize ¹³C-labeled compound for tracking via LC-MS/MS.
- Enzyme Assays : Incubate with bacterial lysates and monitor metabolite profiles using GC-MS.
- Gene Knockout Models : Use CRISPR/Cas9 to disrupt putative metabolic genes and assess pathway disruption .
Q. What analytical approaches mitigate challenges in quantifying low concentrations of this compound in complex matrices?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
